molecular formula C7H6FNO2 B1316701 3-Fluoro-5-nitrotoluene CAS No. 499-08-1

3-Fluoro-5-nitrotoluene

Cat. No. B1316701
CAS RN: 499-08-1
M. Wt: 155.13 g/mol
InChI Key: IPMURRZVEWZEPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoro-5-nitrotoluene involves the nitration of 2-fluorotoluene at 90 °C, which results in a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene . Another method involves the use of solid acid catalysts for the nitration process .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-nitrotoluene consists of a benzene ring with a fluorine atom attached at the 3rd position and a nitro group at the 5th position . The molecular weight of the compound is 155.13 .


Physical And Chemical Properties Analysis

3-Fluoro-5-nitrotoluene has a melting point of 40.0-40.5 °C and a boiling point of 230.0±20.0 °C . The density of the compound is 1.274±0.06 g/cm3 .

Scientific Research Applications

Pharmaceuticals

3-Fluoro-5-nitrotoluene is used in the pharmaceutical industry as a precursor for many useful chemicals . It is used in synthesizing its derivatives that are useful in the treatment of androgen receptor mediated diseases, kinase inhibitors, and novel inhibitors .

Chemicals

In the chemical industry, 3-Fluoro-5-nitrotoluene is used as a precursor for synthesizing other chemicals . Its derivatives are used in various chemical reactions due to the presence of the fluorine group attached to the 3rd position and the nitro group on the 5th position of the toluene molecule .

Cancer Treatment

1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds, such as 3-Fluoro-5-nitrotoluene, are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .

Nitration Catalyst

3-Fluoro-5-nitrotoluene has been used as a catalyst in the nitration of fluorotoluene using nitric acid . The nitration of 2-fluorotoluene at 90 °C showed 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene whereas 3-fluorotoluene showed more than 79% conversion even at 60 °C with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene .

Synthesis of IκB Kinase (IKK) Inhibitor

3-Fluoro-4-nitrotoluene has been used in the preparation of IκB kinase (IKK) inhibitor, BMS [N1 - (1,8-dimethylimidazo [1,2- a ]quinolin-4-yl)-ethane-1,2-diamine] . IKK inhibitors are potential therapeutic agents for the treatment of inflammatory diseases and cancer .

Pharmacokinetics and Druglikeness

3-Fluoro-5-nitrotoluene and its derivatives have significant applications in pharmacokinetics and druglikeness . These properties are important in the development of new therapeutic compounds .

Dye Manufacturing

3-Fluoro-5-nitrotoluene can be used in the manufacturing of dyes . The nitro group in the compound can undergo reduction to form an amine group, which can then react with other compounds to form various dyes .

Explosives

The nitro group in 3-Fluoro-5-nitrotoluene makes it a potential ingredient in the manufacture of explosives . Nitro compounds are known for their explosive properties .

Advanced Production Technologies

3-Fluoro-5-nitrotoluene is used in new advancements in production technologies . It’s used as a building block in the synthesis of various drugs and pharmaceutical intermediates, enabling the development of new therapeutic compounds .

Regioselective Nitration

3-Fluoro-5-nitrotoluene has been used in the regioselective nitration of fluorotoluenes . The nitration of 2-fluorotoluene at 90 °C showed 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene whereas 3-fluorotoluene showed more than 79% conversion even at 60 °C with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene .

Safety And Hazards

3-Fluoro-5-nitrotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye, skin, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or clothing .

Future Directions

3-Fluoro-5-nitrotoluene is expected to see increased demand from the pharmaceutical and chemical sectors due to its use in synthesizing its derivatives that are useful in the treatment of androgen receptor-mediated diseases, kinase inhibitors, and novel inhibitors . Additionally, 1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .

properties

IUPAC Name

1-fluoro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMURRZVEWZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567752
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitrotoluene

CAS RN

499-08-1
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
RJ Bochis, JC Chabala, E Harris… - Journal of medicinal …, 1991 - ACS Publications
Substituted 5-amino-4-carbamoyl-l, 2, 3-triazoles 3a-w were prepared by two synthetic schemes and evaluated in vivo for anticoccidial activity. Both schemes proceededby brominating …
Number of citations: 49 pubs.acs.org

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